2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetamide” is a chemical compound with the formula C12H11N3O4 . It belongs to the class of imidazolidines, which are five-membered heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of “this compound” includes 48 bonds in total: 27 non-H bonds, 10 multiple bonds, 5 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 five-membered ring, and 2 six-membered rings .Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
Research has shown that derivatives of benzimidazole, including compounds related to 2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetamide, possess significant antibacterial and antifungal properties. Novel series of these derivatives were synthesized and exhibited excellent activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against pathogens like Aspergillus fumigatus and Candida albicans. These compounds were also found to possess good cytotoxic activities in vitro, highlighting their potential as antimicrobial agents (Devi, Shahnaz, & Prasad, 2022).
Metalloproteinase Inhibition
Another application is in the inhibition of metalloproteinases, specifically MMP-12, which is involved in disorders like asthma or chronic obstructive pulmonary disease (COPD). Derivatives of 2,5-dioxoimidazolidin-4-yl acetamide, closely related to the compound , have been shown to inhibit recombinant human MMP-12 in vitro, suggesting a potential therapeutic avenue for treating MMP-12 mediated disorders (Expert Opinion on Therapeutic Patents, 2004).
Corrosion Inhibition
The compound and its derivatives have been investigated for their potential as corrosion inhibitors. Synthesized compounds showed promising inhibition efficiencies in acidic and oil mediums, suggesting their use in protecting materials against corrosion (Yıldırım & Çetin, 2008).
Farnesoid X Receptor (FXR) Agonism
In the context of lipid metabolism, benzimidazole-based derivatives have been optimized for improved physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties, leading to the discovery of potent and selective FXR agonists. These findings are crucial for developing therapies aimed at lipid disorders (Richter et al., 2011).
Aldose Reductase Inhibition
Compounds within this chemical family have also been identified as potent aldose reductase inhibitors, with potential implications for the treatment of diabetic complications. Such inhibitors can prevent or reverse the effects of high blood sugar on nerve conduction velocity, highlighting their therapeutic potential (Ishii et al., 1996).
Orientations Futures
The development of new antibacterial agents that own a mechanism of action different from traditional antibiotics is a current research focus . “2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetamide” and similar compounds could potentially be part of this research due to their broad range of biological activities .
Propriétés
IUPAC Name |
2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c13-9(16)7-15-11(18)10(17)14(12(15)19)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMHNWKWHJOWKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331961 |
Source
|
Record name | 2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666437 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
303986-66-5 |
Source
|
Record name | 2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.